molecular formula C8H19Cl2N3O B1422453 N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride CAS No. 1290999-03-9

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride

Cat. No.: B1422453
CAS No.: 1290999-03-9
M. Wt: 244.16 g/mol
InChI Key: JEBYTERECIYTEZ-UHFFFAOYSA-N
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Description

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound that has been shown to be effective in treating squamous cancer . It is an orally active prodrug of the drug 2-methyl-2-(piperazin-1-yl)propanamide, which inhibits histidine decarboxylase and fatty acid synthase, thereby blocking the synthesis of histamine and arachidonic acid . 2MPPA has also been shown to block mitochondrial membrane potential and cytosolic Ca2+, which are important for maintaining cell homeostasis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C8H19Cl2N3O, with a molecular weight of 244.16 g/mol . The structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.16 g/mol . The compound is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride and its analogues have been explored for their potential in therapeutic and diagnostic applications. For example, modifications to similar compounds have been made to reduce lipophilicity, aiming for better suitability as positron emission tomography (PET) radiotracers in oncology (Abate et al., 2011). Additionally, the structural modification of related compounds has led to discoveries in antibacterial activities, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their pharmacological properties. For instance, novel derivatives have been investigated for their antidepressant and antianxiety activities, showing significant potential in preclinical models (Kumar et al., 2017). Other studies have focused on the synthesis and evaluation of related compounds for antiallergic activities, revealing promising in vivo efficacy (Courant et al., 1993).

Chemical Engineering and CO2 Capture

In chemical engineering, specifically in the context of carbon dioxide capture, aqueous solutions of piperazine promoted 2-amino-2-methyl-1-propanol (AMP) have been studied for high concentration CO2 removal from natural gas. This research has highlighted the process behavior in packed absorption columns and the potential for operational efficiency in the industry (Hairul et al., 2017). Additionally, the degradation resistance of concentrated aqueous piperazine solutions in CO2 capture applications has been documented, showing significant advantages over other solvents like monoethanolamine (MEA) in terms of thermal degradation and oxidation resistance (Freeman et al., 2010).

Mechanism of Action

The compound works by inhibiting histidine decarboxylase and fatty acid synthase, thereby blocking the synthesis of histamine and arachidonic acid . It has also been shown to block mitochondrial membrane potential and cytosolic Ca2+, which are important for maintaining cell homeostasis .

Safety and Hazards

The compound is associated with certain hazards, including causing serious eye irritation (H319), skin irritation (H315), respiratory irritation (H335), and it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

N-methyl-2-piperazin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-7(8(12)9-2)11-5-3-10-4-6-11;;/h7,10H,3-6H2,1-2H3,(H,9,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBYTERECIYTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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